molecular formula C14H17N3O2S2 B2395118 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine CAS No. 121746-17-6

2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine

Cat. No.: B2395118
CAS No.: 121746-17-6
M. Wt: 323.43
InChI Key: QVZUGQRQIVYFQX-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the desired substituents. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol, with reactions carried out at elevated temperatures (e.g., 70°C) to facilitate the formation of the thieno[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity or chemical properties .

Scientific Research Applications

2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-(2-Oxo-2-ethoxyethylthio)-4-amino-5,6-butanothieno[2,3-d]pyrimidine apart from similar compounds is its unique combination of substituents and the specific arrangement of atoms within the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-2-19-10(18)7-20-14-16-12(15)11-8-5-3-4-6-9(8)21-13(11)17-14/h2-7H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZUGQRQIVYFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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